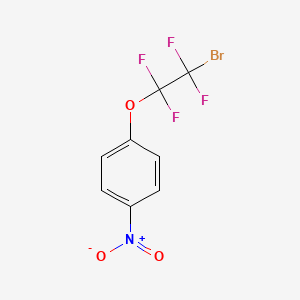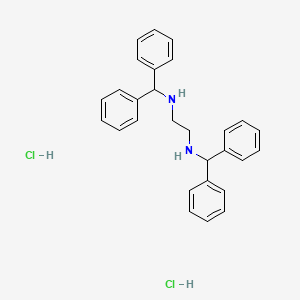
N-丙基-2,3-二氢-1H-茚-2-胺
概述
描述
“N-propyl-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the IUPAC name N-(2,3-dihydro-1H-inden-2-yl)-N-propylamine . It has a molecular weight of 175.27 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “N-propyl-2,3-dihydro-1H-inden-2-amine” is 1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3 . This indicates that the compound has a structure consisting of a propyl group (C3H7), an amine group (NH2), and a 2,3-dihydro-1H-inden-2-yl group.Physical And Chemical Properties Analysis
“N-propyl-2,3-dihydro-1H-inden-2-amine” is a liquid at room temperature . It has a molecular weight of 175.27 . The compound’s InChI code is 1S/C12H17N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h3-6,12-13H,2,7-9H2,1H3 .科学研究应用
多巴胺受体配体的合成和评价
N-丙基-2,3-二氢-1H-茚-2-胺及其相关衍生物已被合成,并对其在多巴胺 D1 和 D2 受体上的亲和力进行了评价。这些化合物,尤其是对映异构体,如 (+)- 和 (-)-14b 以及 (+)- 和 (-)-15b,对 D1 受体表现出高亲和力和选择性。这些发现表明在探索中枢神经系统,特别是多巴胺受体相互作用方面具有潜在应用 (Claudi 等人,1996 年)。
苯丙胺合成中的副产物探索
一项专注于法医分析的研究发现,2,3-二氢-1H-茚-2-胺衍生物是 P2P 合成苯丙胺中的副产物,表明它们在区分合成路线中发挥作用。这项研究突出了这些化合物在法医学和非法药物合成中的重要性 (Power 等人,2017 年)。
涉及仲胺的三组分反应
在一项关于炔丙醇与 2-丁炔二酸酯和仲胺反应的研究中,获得了 N-丙基-2,3-二氢-1H-茚-2-胺衍生物。这项研究有助于开发功能化的二氢氮杂卓和吡咯,突出了该化合物在复杂有机合成中的作用 (Yin 等人,2011 年)。
作为 D2 样多巴胺受体激动剂的药理学表征
对反式-2-氨基-5(6)-氟-6(5)-羟基-1-苯基-2,3-二氢-1H-茚的研究,包括 N-丙基-2,3-二氢-1H-茚-2-胺衍生物,表明它们具有作为 D2 样多巴胺受体激动剂的潜力。这为探索它们在与多巴胺受体活性相关的疾病中的治疗应用开辟了道路 (Di Stefano 等人,2005 年)。
药物检测中的代谢命运
一项研究探讨了 N-丙基-2,3-二氢-1H-茚-2-胺衍生物在药物检测中的代谢命运,提供了它们在人肝微粒体和大鼠尿液中代谢的见解。这对于了解这些化合物在医学和法医环境中的药代动力学和毒理学至关重要 (Manier 等人,2019 年)。
高效经济的合成
已经开发出一种用于相关化合物(例如 5,6-二乙基-2,3-二氢-1H-茚-2-胺盐酸盐)的高效且经济的合成方法。该方法突出了 N-丙基-2,3-二氢-1H-茚-2-胺在合成化学中的重要性,特别是在生产高价值化学品方面 (Prashad 等人,2006 年)。
安全和危害
The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and ingestion, washing thoroughly after handling, and seeking medical attention if irritation persists .
属性
IUPAC Name |
N-propyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-7-13-12-8-10-5-3-4-6-11(10)9-12/h3-6,12-13H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJSAKGCKMRLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)
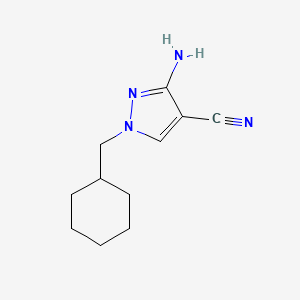
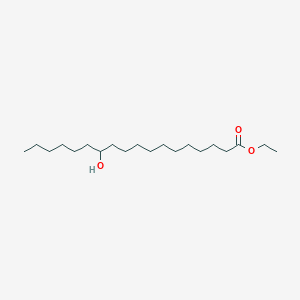

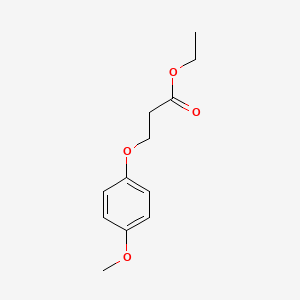
![1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine](/img/structure/B3156414.png)



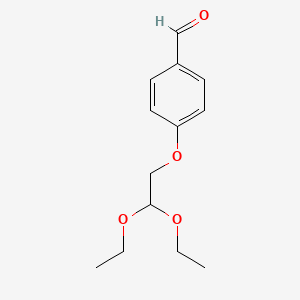

![8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt](/img/structure/B3156448.png)
